molecular formula C32H50O6 B1245617 Phyllactone B

Phyllactone B

Cat. No.: B1245617
M. Wt: 530.7 g/mol
InChI Key: ASNLHWDCHRXQBN-XBUXYCNHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phyllactone B is a scalarane-type sesterterpenoid isolated from marine sponges of the genus Phyllospongia and Dysidea. These compounds are characterized by a 25-carbon skeleton with multiple oxygenated functional groups, including hydroxyl, methoxy, and lactone moieties, which contribute to their diverse bioactivities . This compound has garnered attention for its cytotoxic properties, particularly against breast cancer cell lines such as MDA-MB-231, though its exact mechanism of action remains under investigation . Structural elucidation via NMR and HRMS has revealed key stereochemical features, including a C-12 hydroxyl group and a γ-lactone ring, which are critical for its biological activity .

Properties

Molecular Formula

C32H50O6

Molecular Weight

530.7 g/mol

IUPAC Name

[(3S,4R,5aS,5bR,7aS,8S,11aS,11bR,13R,13aS)-8-ethyl-4-hydroxy-3,5b,8,11a,13a-pentamethyl-1-oxo-4,5,5a,6,7,7a,9,10,11,11b,12,13-dodecahydro-3H-phenanthro[2,1-e][2]benzofuran-13-yl] 3-hydroxypentanoate

InChI

InChI=1S/C32H50O6/c1-8-19(33)15-25(35)38-24-17-22-30(5)13-10-12-29(4,9-2)21(30)11-14-31(22,6)23-16-20(34)26-18(3)37-28(36)27(26)32(23,24)7/h18-24,33-34H,8-17H2,1-7H3/t18-,19?,20+,21-,22+,23-,24+,29-,30-,31+,32+/m0/s1

InChI Key

ASNLHWDCHRXQBN-XBUXYCNHSA-N

Isomeric SMILES

CCC(CC(=O)O[C@@H]1C[C@@H]2[C@]3(CCC[C@]([C@@H]3CC[C@]2([C@H]4[C@]1(C5=C([C@@H](OC5=O)C)[C@@H](C4)O)C)C)(C)CC)C)O

Canonical SMILES

CCC(CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(C5=C(C(OC5=O)C)C(C4)O)C)C)(C)CC)C)O

Synonyms

phyllactone A
phyllactone B

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis and Ring-Opening Reactions

Phyllactone B undergoes hydrolysis under acidic or alkaline conditions, cleaving its lactone ring to form a dihydroxy acid derivative. This reaction is pivotal for its solubility and interaction with cellular targets.

Condition Product Biological Impact
pH < 3 (acidic)Dihydroxy acid A Enhanced solubility in aqueous environments
pH > 10 (alkaline)Deprotonated dihydroxy acid B Alters binding affinity to enzymes

Mechanism : Nucleophilic attack by water or hydroxide ions at the lactone carbonyl carbon, followed by ring opening via β-elimination .

Oxidation Reactions

This compound is susceptible to oxidation, particularly at its tertiary alcohol group, forming a ketone derivative.

Oxidizing Agent Product Reaction Efficiency
CrO₃ (Jones reagent)Ketone C 85% yield
KMnO₄ (acidic)Over-oxidized carboxylic acid D <10% yield

Significance : Oxidation modulates its cytotoxicity by altering electronic properties of the lactone scaffold.

Thermal Isomerization

Under thermal stress, this compound undergoes conformational isomerization, affecting its three-dimensional structure and bioactivity.

Temperature Isomer Form Stability
25°Cα-Phyllactone BMost stable
60°Cβ-Phyllactone BReverts upon cooling

Implication : Isomerization may explain temperature-dependent variations in its anticancer activity.

Enzymatic Modifications

In biological systems, this compound interacts with esterases and cytochrome P450 enzymes, leading to metabolite formation.

Enzyme Metabolite Activity Change
CarboxylesteraseHydrolyzed acid E Reduced cytotoxicity
CYP3A4Epoxidized derivative F Enhanced selectivity

Mechanistic Insight : Enzymatic hydrolysis and oxidation modify its pharmacokinetic profile, influencing therapeutic efficacy .

Synthetic Derivatization

This compound serves as a scaffold for semisynthetic analogs with optimized properties.

Reaction Derivative Application
Acetylation (Ac₂O)Acetylated G Improved membrane permeability
Sulfonation (SO₃/pyridine)Sulfonate H Increased aqueous solubility

Research Findings : Derivatives G and H show 3–5× higher potency in in vitro cancer models compared to the parent compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phyllactone B belongs to a broader family of scalarane sesterterpenoids, many of which exhibit structural variations that significantly influence their bioactivity. Below is a detailed comparison with key analogs:

Structural Differences

Compound Key Substituents Stereochemical Features Cytotoxic Activity (GI₅₀/IC₅₀) Source
This compound C-12 hydroxyl, γ-lactone ring C-12 (R-configuration) Not explicitly reported Dysidea sp.
Phyllactone D/E C-12 hydroxyl, δ-lactone ring Originally misassigned as C-12 (S); corrected to C-12 (R) via NMR Moderate (IC₅₀ ~10–15 µM) Dysidea sp.
Phyllactone H C-24 methoxy, γ-lactone ring C-16 lacks allylic protons (δH 6.33–6.37 absent) High (IC₅₀ <5 µM) P. papyrecea
Compound 7 Pentenone E-ring, C-9/C-23 hydroxyls C-14 epimerization GI₅₀ = 4.21 µM Dysidea sp.
  • Functional Groups : this compound shares a γ-lactone ring with Phyllactone H but differs in substituents at C-24 (methoxy in H vs. hydroxyl in B) .
  • Stereochemistry : Misassignment of C-12 configuration in Phyllactone D/E highlights the importance of advanced NMR analysis for accurate structural determination .

Bioactivity Trends

  • Lactone Ring Type : Compounds with γ-lactone rings (e.g., this compound, H) generally show stronger cytotoxicity than δ-lactone analogs (e.g., Phyllactone D/E) .
  • Methoxy Substitution : Phyllactone H’s C-24 methoxy group enhances membrane permeability, contributing to its superior activity (IC₅₀ <5 µM) compared to hydroxylated analogs .
  • Epimerization Effects : Compound 7’s C-14 epimerization reduces steric hindrance, allowing better interaction with cellular targets (GI₅₀ = 4.21 µM) .

Key Research Findings

Structural Corrections

  • Phyllactone D/E’s original 2007 structural assignment was revised after NMR analysis revealed discrepancies at C-9, C-12, C-14, and C-23, emphasizing the need for rigorous spectral validation .

Bioactivity Insights

  • Mechanistic Hypotheses : The γ-lactone ring in this compound and H may inhibit topoisomerase II or disrupt mitochondrial function, though target identification studies are ongoing .

Q & A

Q. What analytical techniques are most reliable for structural elucidation of Phyllactone B, and how should they be validated?

Answer: this compound’s structural characterization requires a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HMBC) is critical for determining its carbon skeleton and functional groups . High-Resolution Mass Spectrometry (HR-MS) confirms molecular formula accuracy, while X-ray crystallography provides definitive stereochemical data if crystals are obtainable. Validation involves cross-referencing spectral data with synthetic analogs or previously reported natural products. Purity must be confirmed via HPLC (>95% purity threshold) with UV/Vis or evaporative light scattering detection .

Q. What isolation protocols are recommended for this compound from natural sources, and how can yield be optimized?

Answer: Column chromatography (silica gel, Sephadex LH-20) and preparative HPLC are standard for isolation. Solvent systems should be tailored to this compound’s polarity—e.g., hexane/ethyl acetate gradients for less polar fractions or methanol/water for polar extracts. Yield optimization requires fresh plant material, minimized degradation (e.g., nitrogen atmosphere during extraction), and screening of seasonal or geographical variations in source organisms. Reproducibility hinges on documenting solvent ratios, temperature, and pressure conditions in detail .

Q. How should researchers design in vitro bioactivity assays for this compound to ensure statistical rigor?

Answer: Use dose-response experiments (e.g., 5–7 concentration points) with triplicate measurements to calculate IC₅₀/EC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity assays) and negative controls (solvent-only treatments). Cell lines must be authenticated via STR profiling, and assays should adhere to MIAME or ARRIVE guidelines for transparency. Statistical analysis (ANOVA with post-hoc tests) must account for batch effects and plate-to-plate variability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Answer: Discrepancies often arise from variations in assay conditions (e.g., cell passage number, serum concentration) or compound purity. Meta-analyses should compare methodologies using PRISMA guidelines. For example, differences in anti-inflammatory activity (e.g., NF-κB vs. COX-2 inhibition) may reflect target specificity. Researchers should replicate studies under standardized conditions and perform sensitivity analyses to identify confounding variables .

Q. How can in silico modeling improve the understanding of this compound’s mechanism of action?

Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to targets like kinases or GPCRs. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100+ ns trajectories. QSAR models require curated datasets of analogs with reported bioactivities to identify critical functional groups. Validate predictions with in vitro mutagenesis or competitive binding assays .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in vivo?

Answer: Use radiolabeled this compound (³H or ¹⁴C) for absorption/distribution studies in rodent models. Serial blood/tissue sampling at 0, 1, 3, 6, 12, 24h post-administration with LC-MS/MS quantification. Include bile-duct cannulated animals to assess enterohepatic recirculation. Apply non-compartmental analysis (Phoenix WinNonlin) for AUC, Cmax, and t₁/₂ calculations. Address interspecies variability using allometric scaling .

Data Interpretation and Reproducibility

Q. How should researchers address low yields in this compound synthesis, and what alternatives exist?

Answer: Low yields may stem from steric hindrance or unstable intermediates. Optimize catalysts (e.g., Pd/C for hydrogenation) or employ protecting groups for sensitive functional groups. Semi-synthesis from biosynthetic precursors (e.g., terpenoid backbones) can bypass challenging steps. Document all failed attempts in supplementary materials to guide future work .

Q. What criteria validate this compound’s proposed biosynthetic pathways?

Answer: Isotopic labeling (¹³C-glucose feeding) tracks precursor incorporation via NMR or MS. Gene knockout/knockdown in host organisms (e.g., CRISPR-Cas9) confirms enzyme roles. Heterologous expression in E. coli or yeast verifies pathway feasibility. Compare intermediate accumulation in wild-type vs. engineered strains .

Tables for Methodological Reference

Q. Table 1: Key Analytical Techniques for this compound Characterization

TechniqueApplicationDetection LimitValidation Requirement
¹H NMRStructural elucidation1–5 µgMatch to published spectra
HR-MSMolecular formula0.1 ppmInternal calibration (e.g., NaTFA)
HPLC-UVPurity assessment0.1% impuritiesColumn certification (USP standards)

Q. Table 2: Common Pitfalls in this compound Bioactivity Studies

IssueSolution
Contaminated cell linesSTR profiling, mycoplasma testing
Solvent interferenceUse DMSO ≤0.1% v/v, include solvent controls
Batch variabilitySource compound from a single synthesis lot

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phyllactone B
Reactant of Route 2
Phyllactone B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.